噻吩-2-磺酸

描述

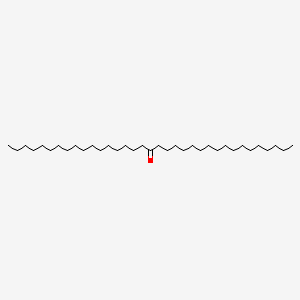

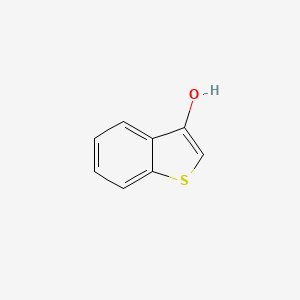

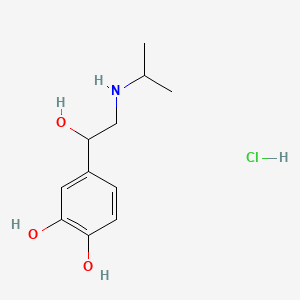

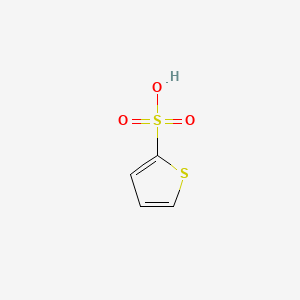

Thiophene-2-sulfonic acid is a compound with the CAS Number: 79-84-5 and a molecular weight of 165.21 . It is a solid at room temperature .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives .Molecular Structure Analysis

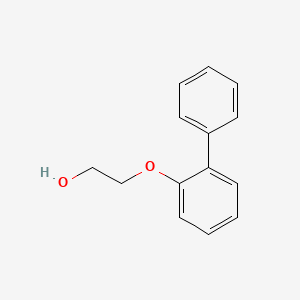

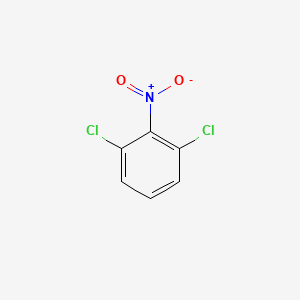

The IUPAC name for Thiophene-2-sulfonic acid is 1H-1lambda3-thiophene-2-sulfonic acid . The InChI code is 1S/C4H5O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3,8H,(H,5,6,7) and the InChI key is KXOAGZRPXZJEPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Thiophene-2-sulfonic acid is a solid at room temperature . It has a molecular weight of 165.21 . More specific physical and chemical properties are not available in the search results.科学研究应用

噻吩-2-磺酸:科学研究应用的综合分析:

溴化反应动力学研究

噻吩-2-磺酸的反应性已通过其在水性介质中的溴化动力学研究。 这些研究对于理解该化合物在不同化学反应中的行为至关重要,这对于开发新的合成方法至关重要 .

生物活性

噻吩类类似物因其潜在的生物活性而越来越受到重视。 噻吩-2-磺酸可能是创建具有多种生物效应的化合物(包括抗菌、抗炎和抗癌特性)的关键中间体 .

化学传感器开发

噻吩衍生物已被用于开发用于检测各种阳离子和阴离子的化学传感器。 噻吩-2-磺酸的结构可用于创建用于环境和生物监测的灵敏和选择性传感器 .

抗癌药剂合成

一些噻吩衍生物用作合成抗癌药剂的原料。 噻吩-2-磺酸中的官能团可能使其以类似的方式发挥作用,有助于开发新型抗癌疗法 .

抗动脉粥样硬化剂合成

噻吩也用于合成抗动脉粥样硬化剂。 噻吩-2-磺酸中的磺酸基团可能会增强其与生物靶标的结合亲和力,有助于创建治疗心血管疾病的方法 .

金属络合剂

由于噻吩能够与金属形成络合物,因此它们可用于创建用于各种工业和研究应用的新型金属络合剂。 噻吩-2-磺酸由于其反应性,可能用于开发此类试剂 .

杀虫剂开发

噻吩已被用于开发杀虫剂。 噻吩-2-磺酸的结构特性可能使其适合创建具有改进的功效和安全特性的新型杀虫剂配方 .

安全和危害

未来方向

Thiophene-based analogs are being studied extensively due to their potential as biologically active compounds . They are essential in improving advanced compounds with a variety of biological effects . The future of thiophene-based compounds lies in further exploring their synthesis and biological applications .

作用机制

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.

生化分析

Biochemical Properties

Thiophene-2-sulfonic acid plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Thiophene-2-sulfonic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some thiophene-based compounds have shown dose-dependent effects in in vitro anti-inflammatory activity assays .

Metabolic Pathways

Thiophene derivatives are known to undergo various reactions leading to substitution on the thiophene ring , which suggests that Thiophene-2-sulfonic acid may be involved in similar metabolic pathways.

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its functionalities .

属性

IUPAC Name |

thiophene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLLFUSNQCWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276544 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-84-5 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?

A1: While the provided research papers focus on the synthesis and characterization of Thiophene-2-sulfonic acid derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.

Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?

A2: Tasisulam sodium is a specific derivative of Thiophene-2-sulfonic acid. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []

Q3: How does the structure of Thiophene-2-sulfonic acid derivatives impact their activity?

A3: The research highlights the structure-activity relationship (SAR) of certain Thiophene-2-sulfonic acid derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.

Q4: What are the challenges in synthesizing Thiophene-2-sulfonic acid derivatives, and how have researchers addressed them?

A4: The synthesis of Thiophene-2-sulfonic acid derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。